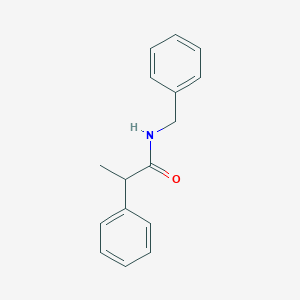![molecular formula C19H18N4O3S B257117 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257117.png)
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of triazolo-thiadiazole derivatives and has shown potential in various scientific applications.
Wirkmechanismus
The exact mechanism of action of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and exhibit antifungal and antibacterial activity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a neuroprotective agent, as it has shown promising results in animal studies. Another direction is to study its effects on various signaling pathways involved in inflammation and cancer, with the aim of developing new therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl chloride with 2-methoxyphenol in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole and triethylorthoformate to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a treatment for diabetes mellitus.
Eigenschaften
Produktname |
3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C19H18N4O3S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
6-[(2-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-9-7-13(8-10-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-6-4-3-5-15(16)25-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
SXBMYHNNWUMMFY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257114.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
![3-(4-Methoxybenzyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257116.png)
![6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257118.png)